molecular formula C15H19NO4 B102605 Diethyl 2-(2-toluidinomethylene)malonate CAS No. 19146-73-7

Diethyl 2-(2-toluidinomethylene)malonate

Cat. No. B102605
CAS RN: 19146-73-7
M. Wt: 277.31 g/mol
InChI Key: ZRZMZJLFPGQKKY-UHFFFAOYSA-N
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Description

Diethyl 2-(2-toluidinomethylene)malonate is a chemical compound that is part of a broader class of malonate derivatives. These compounds are known for their versatility in organic synthesis, serving as intermediates in the production of various functional materials. Although the provided papers do not directly discuss Diethyl 2-(2-toluidinomethylene)malonate, they offer insights into the chemistry of related malonate compounds, which can be extrapolated to understand the subject of interest.

Synthesis Analysis

The synthesis of malonate derivatives can involve various chemical strategies. For instance, the synthesis of diethyl 3,5-di-t-butyl-4-hydroxybenzyl phenyl malonates, a related compound, was achieved through radical and nucleophilic substitution reactions of malonic esters using specific raw materials . This suggests that similar methods could potentially be applied to synthesize Diethyl 2-(2-toluidinomethylene)malonate, although the exact conditions and reagents would likely differ.

Molecular Structure Analysis

X-ray crystal structure analysis is a common technique used to determine the molecular structure of malonate derivatives. The substituted diethyl malonate synthesized in one of the studies crystallizes in the monoclinic class with specific cell parameters, and its structure exhibits intermolecular hydrogen bonds forming one-dimensional chains . This level of structural detail is crucial for understanding the physical and chemical properties of these compounds.

Chemical Reactions Analysis

Malonate derivatives can participate in various chemical reactions. For example, diethyl 2-(dicyanomethylene)malonate, an electron-deficient alkene, was shown to undergo formal [3+2] cycloaddition–rearrangement cascades with alkynes to yield penta-2,4-dien-1-one adducts . This demonstrates the reactivity of malonate derivatives in cycloaddition reactions, which could be relevant for Diethyl 2-(2-toluidinomethylene)malonate if it shares similar electron-deficient properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of malonate derivatives are closely tied to their molecular structure. For instance, the nonplanar geometry of the buta-1,3-diene moieties in the dienones derived from diethyl 2-(dicyanomethylene)malonate suggests unique stereochemical characteristics . These properties can influence the compound's reactivity and its potential applications in organic synthesis. The crystal structure analysis of substituted diethyl malonate also reveals the presence of intermolecular hydrogen bonds, which can affect the compound's solubility and stability .

Scientific Research Applications

Microwave-assisted Synthesis of α-aryl Malonates

A study by Ibrahim, M. (2016) highlighted a new microwave-assisted protocol for the α-arylation of diethyl malonate, which efficiently couples aryl halides with diethyl malonate. This process serves as a foundational step for synthesizing heterocyclic compounds like benzodiazepines, isoquinolines, and pyrrolopyridine scaffolds, showcasing the compound's role in facilitating complex chemical syntheses Ibrahim, M. (2016).

Synthesis of Nitrogen-containing Carboxylic Acids

Xiong et al. (2018) explored the synthesis of Diethyl 2-(2-chloronicotinoyl)malonate, a nitrogen-containing water-soluble carboxylic acid crucial as an intermediate for small molecule anticancer drugs. This research underscores the compound's significance in developing new therapeutic agents Xiong et al. (2018).

Polymer Synthesis and Modification

Higashimura, T., Enoki, T., and Sawamoto, M. (1987) demonstrated the cationic polymerization of diethyl (2-(vinyloxy)ethyl)malonate, leading to polymers with a poly(vinyl ether) backbone and malonic ester pendants. This work illustrates the compound's utility in creating polymers with specific functional groups, potentially for biomedical applications Higashimura, T., Enoki, T., & Sawamoto, M. (1987).

Synthesis and Structural Analysis

Achutha, D. et al. (2016) conducted a study on Diethyl 2-(4-methylbenzylidene)malonate, synthesized via Knoevenagel condensation. They characterized its structure through NMR, mass spectroscopy, and X-ray diffraction, highlighting the compound's role in material science for elucidating molecular structures and interactions Achutha, D. et al. (2016).

properties

IUPAC Name

diethyl 2-[(2-methylanilino)methylidene]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-4-19-14(17)12(15(18)20-5-2)10-16-13-9-7-6-8-11(13)3/h6-10,16H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRZMZJLFPGQKKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC=CC=C1C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-(2-toluidinomethylene)malonate

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